3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Description

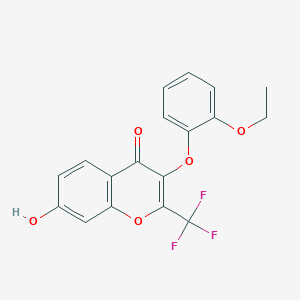

3-(2-Ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a chromenone derivative characterized by a 2-ethoxyphenoxy substituent at position 3, a hydroxyl group at position 7, and a trifluoromethyl group at position 2 (Fig. 1). Its molecular formula is C₁₈H₁₃F₃O₅, with a molecular weight of 366.3 g/mol . The ethoxy group at the ortho position of the phenoxy ring introduces steric bulk and moderate electron-donating effects, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name |

3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3O5/c1-2-24-12-5-3-4-6-13(12)25-16-15(23)11-8-7-10(22)9-14(11)26-17(16)18(19,20)21/h3-9,22H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUMLKHADLLMBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps. One common method starts with the reaction of 2-ethoxyphenol with epichlorohydrin to form an intermediate, which is then subjected to further reactions to introduce the trifluoromethyl group and the chromenone structure . The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The chromenone structure can be reduced to form a dihydro derivative.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a chromenone derivative with a ketone group, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(2-Ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it more effective in its biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Analogues

Electronic and Steric Effects

- Electron-Withdrawing vs. The 4-methoxyphenyl substituent () increases polarity and solubility, whereas the ethoxy group in the target compound balances lipophilicity and steric bulk .

- Steric Hindrance: The 2-isopropylphenoxy group () introduces significant steric bulk, which may impede molecular docking in enzyme-active sites compared to the smaller ethoxy group .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability :

Spectral and Stability Data

- NMR Shifts :

- Stability :

- The ethoxy group’s stability under acidic conditions (e.g., pH 4 in ) suggests robustness during isolation steps .

Biological Activity

The compound 3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (CID 5449307) is a member of the chromone family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHFO

Molecular Weight: 364.29 g/mol

CAS Number: Not specified in the provided data

The compound features a chromone backbone with a trifluoromethyl group and an ethoxyphenoxy substituent, contributing to its unique chemical properties and biological activities.

Antioxidant Activity

Research has indicated that chromone derivatives exhibit significant antioxidant properties. The presence of the trifluoromethyl group enhances electron-withdrawing characteristics, which may increase the compound's ability to scavenge free radicals. This property is crucial for potential applications in preventing oxidative stress-related diseases.

Enzyme Inhibition

-

Cholinesterase Inhibition:

Studies have shown that related compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. For instance, derivatives with halogen substitutions have demonstrated varying degrees of inhibitory activity against these enzymes, suggesting a potential role for this compound in treating neurodegenerative disorders like Alzheimer's disease . -

Cyclooxygenase Inhibition:

The compound may also exhibit inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. Inhibition of these enzymes can lead to anti-inflammatory effects, making it a candidate for further investigation in the context of inflammatory diseases .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of chromone derivatives against various cancer cell lines. For example:

- MCF-7 Cells: Some derivatives have shown IC values in the micromolar range, indicating moderate cytotoxicity against breast cancer cells.

- Hek293 Cells: Similar evaluations against human embryonic kidney cells provide insights into the selectivity and safety profile of these compounds.

The specific cytotoxicity of this compound remains to be thoroughly investigated but may align with findings from related compounds .

Study 1: Antioxidant and Anti-inflammatory Properties

A study conducted on various chromone derivatives, including those with trifluoromethyl groups, demonstrated their capacity to reduce oxidative stress markers in vitro. These compounds were tested for their ability to inhibit lipid peroxidation and scavenge free radicals, showing promise as potential therapeutic agents for conditions associated with oxidative damage.

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective potential of chromone derivatives through their action on cholinesterases. The findings suggested that specific structural modifications could enhance inhibitory activity against AChE, thereby offering insights into developing treatments for Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.